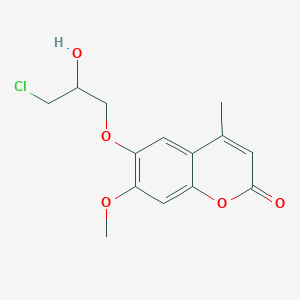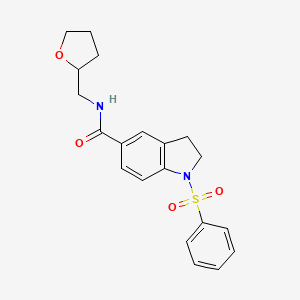![molecular formula C19H22N2OS B6096302 [4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096302.png)
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as MPTM, is a chemical compound that has been widely used in scientific research. It belongs to the class of synthetic compounds known as opioids, which have been found to have a variety of biochemical and physiological effects. In
作用機序
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone acts on the mu-opioid receptor in the brain, which is responsible for the regulation of pain perception. It binds to the receptor and activates a cascade of biochemical events that result in the inhibition of pain transmission. This compound also activates the release of endogenous opioids, such as enkephalins and endorphins, which further contribute to the analgesic effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, which make it useful for the treatment of pain. This compound has also been found to have immunomodulatory properties, which make it useful for the treatment of autoimmune diseases. In addition, this compound has been found to have vasodilatory properties, which make it useful for the treatment of cardiovascular diseases.
実験室実験の利点と制限
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its synthesis method is well-known. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a synthetic compound and may not accurately mimic the effects of endogenous opioids. In addition, this compound may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on [4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone. One area of research is the development of new analogs of this compound that have improved pharmacological properties. Another area of research is the study of the effects of this compound on different cell types, such as immune cells and endothelial cells. Finally, the use of this compound in combination with other compounds, such as nonsteroidal anti-inflammatory drugs, may have synergistic effects that could be explored in future research.
合成法
The synthesis of [4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone involves several steps, including the reaction of 4-methylthiophenol with 2-chloromethylpyridine, followed by the reaction of the resulting product with 3-piperidinylmethyl chloride. The final product is obtained by the reaction of the intermediate product with sodium methoxide. The synthesis method has been well-established and has been used to produce this compound in large quantities for scientific research.
科学的研究の応用
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to have analgesic properties and has been used to study the mechanisms of pain perception in the brain. This compound has also been used to study the effects of opioids on the immune system and has been found to have immunomodulatory properties. In addition, this compound has been used to study the effects of opioids on the cardiovascular system and has been found to have vasodilatory properties.
特性
IUPAC Name |
(4-methylsulfanylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-18-9-7-15(8-10-18)19(22)16-5-4-12-21(13-16)14-17-6-2-3-11-20-17/h2-3,6-11,16H,4-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTYLBVFQLUHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)
![1-(2-methoxy-5-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6096240.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6096257.png)
![3-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6096262.png)
![1'-methyl-N-[2-(2-naphthyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6096263.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B6096276.png)
![1-(4-{[(3-chlorobenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096278.png)
![1-(2-cyclohexylethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B6096291.png)
